1-Bromo-4-iodo-2-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-iodo-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methoxymethoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodo-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the following steps:
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3). Methoxymethoxylation involves the use of methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow reactors and automated systems to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-iodo-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form different products.
Reduction Reactions: The bromine or iodine atoms can be reduced to form simpler compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the bromine or iodine atoms, while oxidation reactions can produce aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-iodo-2-(methoxymethoxy)benzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of novel materials with unique properties.
Chemical Biology: The compound is used in the study of biological systems and their interactions with small molecules.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-iodo-2-(methoxymethoxy)benzene involves its interaction with various molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-iodo-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-iodobenzene: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
1-Bromo-4-methoxybenzene:
1-Iodo-4-methoxybenzene: Lacks the bromine atom, influencing its chemical properties and uses.
The presence of both bromine and iodine atoms, along with the methoxymethoxy group, makes this compound unique and valuable for various research applications.
Eigenschaften
CAS-Nummer |
932373-00-7 |
---|---|
Molekularformel |
C8H8BrIO2 |
Molekulargewicht |
342.96 g/mol |
IUPAC-Name |
1-bromo-4-iodo-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8BrIO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
HCODHQLWRWZKJS-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CC(=C1)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.